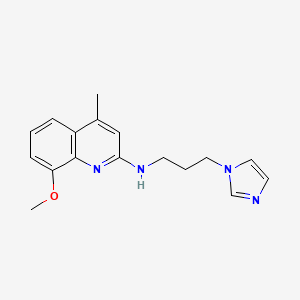
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine
Übersicht
Beschreibung
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine is a complex organic compound that features both imidazole and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the imidazole moiety through a series of substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine involves its interaction with biological macromolecules. The imidazole moiety can bind to metal ions, facilitating the formation of coordination complexes. These complexes can interact with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.
8-methoxyquinoline derivatives: Studied for their antimicrobial and anticancer activities.
Uniqueness
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine is unique due to its dual functionality, combining the properties of both imidazole and quinoline. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-11-16(19-7-4-9-21-10-8-18-12-21)20-17-14(13)5-3-6-15(17)22-2/h3,5-6,8,10-12H,4,7,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVSBRFZKITJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864339.png)

![N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B3864341.png)
![6-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3864345.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]nonanehydrazide](/img/structure/B3864347.png)
![N'-[(1E)-1-(pyridin-2-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3864350.png)
![2-[(2-methylphenyl)amino]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3864357.png)



![[(Z)-(4-fluorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B3864380.png)

